N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine
N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine
PtdIns(3,4,5)P3 3-methylenephosphonate, diC8 (3C-PtdIns(3,4,5)P3, diC8) is a synthetic PI(3,4,5)P3 analog in which the 3-phosphate bond has been rendered metabolically stable as a methylenephosphonate. P-3C908 increases sodium transport across monolayers of cells A6 through activation of GLUT4.
Brand Name:
Vulcanchem
CAS No.:
189684-53-5
VCID:
VC0066597
InChI:
InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41)
SMILES:
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Molecular Formula:
C29H41N7O12
Molecular Weight:
679.68
N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine
CAS No.: 189684-53-5
Cat. No.: VC0066597
Molecular Formula: C29H41N7O12
Molecular Weight: 679.68
* For research use only. Not for human or veterinary use.
Specification
| Description | PtdIns(3,4,5)P3 3-methylenephosphonate, diC8 (3C-PtdIns(3,4,5)P3, diC8) is a synthetic PI(3,4,5)P3 analog in which the 3-phosphate bond has been rendered metabolically stable as a methylenephosphonate. P-3C908 increases sodium transport across monolayers of cells A6 through activation of GLUT4. |
|---|---|
| CAS No. | 189684-53-5 |
| Molecular Formula | C29H41N7O12 |
| Molecular Weight | 679.68 |
| IUPAC Name | 3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41) |
| SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
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